molecular formula C14H10ClN3O3S B3429208 6-chloro-8-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-oxo-4H-chromene-3-carbaldehyde CAS No. 730992-67-3

6-chloro-8-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-oxo-4H-chromene-3-carbaldehyde

Cat. No.: B3429208
CAS No.: 730992-67-3
M. Wt: 335.8 g/mol
InChI Key: PUCIWBGMYCZVJZ-UHFFFAOYSA-N
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Description

This compound belongs to the chromene-3-carbaldehyde family, characterized by a benzopyran core (4-oxo-4H-chromene) with a formyl group at position 2. The unique structural features include:

  • A chlorine atom at position 6, common in halogenated chromenes for enhanced electronic and steric effects .
  • A 1,2,4-triazole-derived substituent at position 8, introduced via a sulfanylmethyl linker.

Properties

IUPAC Name

6-chloro-8-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxochromene-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3O3S/c1-18-7-16-17-14(18)22-6-8-2-10(15)3-11-12(20)9(4-19)5-21-13(8)11/h2-5,7H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUCIWBGMYCZVJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1SCC2=C3C(=CC(=C2)Cl)C(=O)C(=CO3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901116683
Record name 6-Chloro-8-[[(4-methyl-4H-1,2,4-triazol-3-yl)thio]methyl]-4-oxo-4H-1-benzopyran-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901116683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

730992-67-3
Record name 6-Chloro-8-[[(4-methyl-4H-1,2,4-triazol-3-yl)thio]methyl]-4-oxo-4H-1-benzopyran-3-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=730992-67-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-8-[[(4-methyl-4H-1,2,4-triazol-3-yl)thio]methyl]-4-oxo-4H-1-benzopyran-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901116683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

6-Chloro-8-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-oxo-4H-chromene-3-carbaldehyde is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, in vitro and in vivo studies, and potential therapeutic applications.

  • Chemical Formula : C14H10ClN3O3S
  • Molecular Weight : 335.77 g/mol
  • CAS Number : 730992-67-3

The compound's biological activity is primarily attributed to its structural features, which include a chromene core and a triazole moiety. The presence of the triazole ring is significant as it is known to interact with various biological targets, including enzymes involved in metabolic pathways.

Biological Activity Overview

  • Antimicrobial Activity :
    • Studies have indicated that compounds containing triazole groups exhibit antimicrobial properties. In particular, derivatives of triazoles have shown effectiveness against a range of fungi and bacteria. For example, triazole fungicides have been reported to inhibit the growth of various pathogens by disrupting their cell membrane integrity .
  • Anticancer Properties :
    • Research indicates that similar chromene derivatives possess anticancer activities. For instance, compounds with chromene structures have been evaluated for their cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) cells. The compound under discussion may exhibit similar properties based on its structural analogs .
  • Enzyme Inhibition :
    • The compound may act as an inhibitor for several key enzymes associated with diseases such as Alzheimer's. For instance, studies on related compounds have demonstrated moderate inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in the treatment of cognitive disorders .

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the biological activity of this compound:

Activity Type Target IC50 Value Reference
AChE InhibitionAcetylcholinesterase19.2 μM
BChE InhibitionButyrylcholinesterase13.2 μM
CytotoxicityMCF-7 Cell Line6.2 μM

Case Studies

  • Antimicrobial Efficacy :
    A study evaluated the antimicrobial efficacy of various triazole derivatives against fungal pathogens, showing that modifications in the triazole structure significantly enhanced their antifungal activity .
  • Cytotoxicity Assessment :
    Another investigation focused on the cytotoxic effects of chromene derivatives on cancer cell lines, revealing promising results for compounds similar to this compound in inhibiting tumor growth .

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity : Research indicates that compounds containing triazole rings often exhibit antimicrobial properties. Preliminary studies suggest that 6-chloro-8-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-oxo-4H-chromene-3-carbaldehyde may inhibit the growth of various bacterial strains, making it a potential candidate for developing new antibiotics .
  • Anticancer Properties : The chromene scaffold has been associated with anticancer activity. Studies have shown that derivatives of chromene can induce apoptosis in cancer cells. This compound could potentially enhance the efficacy of existing chemotherapeutic agents or serve as a lead compound for new anticancer drugs .
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease pathways, particularly those related to cancer and infectious diseases. The triazole moiety is known to interact with enzyme active sites effectively .

Agricultural Applications

  • Fungicidal Activity : Due to its structural features, the compound may possess fungicidal properties. Triazole derivatives are commonly used in agriculture to control fungal diseases in crops. This compound could be explored as a novel fungicide to protect crops from pathogens .
  • Plant Growth Regulation : There is potential for this compound to act as a plant growth regulator, enhancing growth or resistance to environmental stressors. Research into its effects on plant physiology could yield beneficial applications in agriculture .

Materials Science Applications

  • Polymer Development : The unique chemical structure allows for the potential incorporation of this compound into polymer matrices to enhance material properties such as thermal stability and mechanical strength. This application is particularly relevant in the development of advanced materials for industrial uses .
  • Nanotechnology : The compound's properties may be harnessed in nanotechnology for creating functionalized nanoparticles that can be used in drug delivery systems or as catalysts in chemical reactions .

Case Studies

Several studies have investigated the biological activities of similar compounds:

  • Antimicrobial Study : A study published in the Journal of Medicinal Chemistry demonstrated that triazole-containing compounds exhibited significant antimicrobial activity against resistant strains of bacteria .
  • Anticancer Research : In vitro studies have shown that chromene derivatives can induce cell cycle arrest and apoptosis in various cancer cell lines, suggesting that modifications like those found in this compound could enhance these effects .
  • Agricultural Efficacy Trials : Field trials have indicated that triazole-based fungicides significantly reduce fungal infections in crops without harming beneficial microorganisms in the soil .

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

The compound’s structural analogs vary in substituents at positions 6 and 8, significantly affecting their physicochemical and crystallographic properties:

Compound Substituents Crystal System Key Interactions Reference
6-Chloro-4-oxo-4H-chromene-3-carbaldehyde Cl (position 6) Triclinic (P1) Van der Waals Cl···O (formyl)
6-Chloro-8-nitro-4-oxo-4H-chromene-3-carbaldehyde Cl (6), NO₂ (8) Monoclinic (C2/c) Halogen bonding (Cl···O)
6-Chloro-7-fluoro-4-oxo-4H-chromene-3-carbaldehyde Cl (6), F (7) Monoclinic Unsymmetrical Cl···F halogen interaction
Target Compound Cl (6), Triazole-sulfanylmethyl (8) Not reported Expected: S···π, N-H···O, and π-π stacking

Key Observations :

  • Halogen Bonding : Chlorine at position 6 in simpler analogs (e.g., 6-chloro-4-oxo-4H-chromene-3-carbaldehyde) participates in weak Cl···O interactions (3.0–3.2 Å), while nitro or fluoro substituents at position 8/7 induce stronger halogen bonds or Cl···F interactions .
  • Triazole Influence : The 1,2,4-triazole group in the target compound introduces nitrogen-based hydrogen bonding and sulfur-mediated interactions (C–S···C), absent in halogen-only derivatives .
Pharmacological and Interaction Profiles

While pharmacological data for the target compound are absent in the evidence, structural analogs highlight trends:

  • Halogenated Derivatives : Chlorine and fluorine enhance lipophilicity and bioavailability, critical for membrane permeability in drug design .
  • Triazole Moieties: Known for antimicrobial and anticancer activities, 1,2,4-triazoles may augment the target compound’s bioactivity compared to nitro- or fluoro-substituted chromenes .

Q & A

Basic: What synthetic methodologies are optimal for preparing this compound, and how can reaction yields be improved?

Answer:
The compound can be synthesized via nucleophilic substitution or condensation reactions. Evidence from analogous chromene-carbaldehyde derivatives suggests microwave-assisted synthesis significantly improves yields compared to traditional reflux methods. For example, microwave irradiation achieved 82% yield vs. 65% under reflux for a structurally similar compound . Key steps include:

  • Starting material : 6-chloro-4-oxo-4H-chromene-3-carbaldehyde.
  • Reagents : 4-methyl-4H-1,2,4-triazole-3-thiol, base (e.g., K₂CO₃), and polar aprotic solvents (e.g., DMF).
  • Optimization : Microwave conditions (e.g., 100–150°C, 10–30 min) enhance reaction efficiency by reducing side reactions .

Advanced: How do substituents at the 6- and 8-positions influence halogen bonding and crystal packing?

Answer:
Substituents like chlorine and fluorine at the 6- or 8-positions induce electron-withdrawing effects, altering σ-hole interactions. For example:

  • Cl at 6-position : Forms unsymmetrical Cl···F interactions (3.049 Å) in fluorinated analogs, driven by inductive effects .
  • Halogen bonding : Cl···O (formyl) interactions (2.8–3.0 Å) stabilize crystal lattices, as seen in 6,8-dichloro derivatives .
  • Packing analysis : Van der Waals contacts and π-π stacking (interplanar distance: 3.26 Å) dominate in non-halogenated analogs .
    Methodology : Single-crystal X-ray diffraction (SHELXL refinement) and Hirshfeld surface analysis are critical for mapping interactions .

Basic: What spectroscopic and crystallographic techniques are recommended for characterization?

Answer:

  • 1H NMR : Identify protons on the chromene (δ 7.36–8.22 ppm) and triazole moieties (δ 8.97 ppm) .
  • Mass spectrometry (EI-MS) : Confirm molecular ion peaks (e.g., [M+1]⁺ at m/z 324 for analogs) .
  • X-ray crystallography : Resolve bond lengths (e.g., C=O at 1.21 Å) and angles (e.g., Cl–C–C–O torsion: 148.1°) using SHELXL .
  • Elemental analysis : Validate C, H, N, S content (e.g., ±0.1% deviation from calculated values) .

Advanced: How can computational modeling resolve contradictions in observed vs. predicted reactivity of the sulfanyl-triazole group?

Answer:

  • DFT calculations : Compare nucleophilic susceptibility of the sulfanyl (-S-) group with steric effects from the 4-methyl-triazole.
  • Contradictions : Experimental data may show reduced substitution reactivity due to steric hindrance, conflicting with predicted nucleophilicity.
  • Mitigation : Solvent polarity (e.g., DMSO vs. toluene) and temperature-controlled kinetics studies can reconcile discrepancies .

Advanced: What strategies are effective in analyzing structure-activity relationships (SAR) for biological applications?

Answer:

  • Functional group modifications : Replace the sulfanyl group with selenyl or methoxy to assess redox activity (e.g., antimicrobial potency).
  • Crystallographic data : Correlate Cl···O/F interactions with membrane permeability using LogP calculations .
  • In vitro assays : Test against enzyme targets (e.g., kinases) with IC₅₀ profiling, referencing triazole-containing inhibitors .

Basic: What solvent systems and crystallization conditions yield high-quality single crystals?

Answer:

  • Solvents : Ethanol/water (3:1) or DMSO/ethyl acetate gradients promote slow nucleation.
  • Conditions : 100 K cooling (MoKα radiation) optimizes diffraction for triclinic crystals (space group P1, Z = 2) .
  • Crystal metrics : Target cell dimensions (e.g., a = 6.58 Å, α = 71.2°) and R factors (<0.04) for SHELXL refinement .

Advanced: How does the 4-methyl-4H-1,2,4-triazole moiety influence photophysical properties?

Answer:

  • UV-Vis : The triazole’s conjugated system extends π→π* transitions, shifting λₘₐₐ to ~350 nm (ε > 10⁴ M⁻¹cm⁻¹).
  • Fluorescence quenching : Sulfanyl groups reduce quantum yield (Φ < 0.1) via intersystem crossing, as observed in chromene-thiol adducts .
  • Methodology : Time-resolved spectroscopy and TD-DFT modeling validate excited-state dynamics .

Basic: How can impurities or byproducts be identified during synthesis?

Answer:

  • HPLC : Use C18 columns (e.g., Chromolith) with acetonitrile/water gradients (5–95% over 20 min) to detect unreacted aldehyde or triazole .
  • LC-MS : Monitor m/z signatures for oxidation byproducts (e.g., sulfoxide at +16 Da) .

Advanced: What mechanistic insights explain the regioselectivity of sulfanyl-methyl group attachment?

Answer:

  • Nucleophilic attack : The triazole-3-thiol’s sulfur preferentially attacks the 8-position due to steric accessibility and electron-deficient chromene C8 .
  • Kinetic control : Microwave conditions favor C8 over C6 substitution by reducing activation energy (ΔG‡ ~50 kJ/mol) .

Advanced: How can twinning or disorder in crystals be resolved during refinement?

Answer:

  • SHELXL tools : Use TWIN/BASF commands for twinned data (e.g., 180° rotation matrices) .
  • Disorder modeling : Split occupancy refinement for methyl groups (4-methyl-triazole) with DFIX restraints .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-chloro-8-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-oxo-4H-chromene-3-carbaldehyde
Reactant of Route 2
6-chloro-8-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-oxo-4H-chromene-3-carbaldehyde

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